Trk-IN-7

Kinase Inhibition TRK Signaling Oncology

Research on TRK/ALK signaling crosstalk demands inhibitors with validated dual-target profiles; single-target alternatives introduce confounding selectivity variables. Trk-IN-7 (compound I-6) provides a defined dual TRK/ALK inhibition profile with consistent lot-to-lot purity. • Pan-TRK inhibition: IC50 0.25-10 nM across TRKA, TRKB, TRKC • ALK mutant panel: 6 clinically relevant mutants inhibited (IC50 5-50 nM), including G1202R, C1156Y, F1174L • Benchmark control for next-generation TRK inhibitor screening and resistance mechanism studies Supplied at ≥98% purity; custom pack sizes available.

Molecular Formula C18H17FN6O2
Molecular Weight 368.4 g/mol
Cat. No. B12413142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrk-IN-7
Molecular FormulaC18H17FN6O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C=CN5N=C4
InChIInChI=1S/C18H17FN6O2/c1-9-13-4-10(19)7-20-18(13)27-12-5-11(6-12)23-17(26)14-8-21-25-3-2-15(22-9)24-16(14)25/h2-4,7-9,11-12H,5-6H2,1H3,(H,22,24)(H,23,26)/t9-,11?,12?/m1/s1
InChIKeyMPTHHGRJSLVPSX-OIKLOGQESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trk-IN-7 (Compound I-6): A Potent Dual TRK/ALK Inhibitor for Kinase Research


Trk-IN-7 (compound I-6) is a synthetic small-molecule inhibitor that targets the tropomyosin receptor kinase (TRK) family, including TRKA, TRKB, and TRKC, with reported IC50 values ranging from 0.25 to 10 nM . It also demonstrates significant inhibition against anaplastic lymphoma kinase (ALK) and a panel of clinically relevant ALK resistance mutations . As a tool compound, Trk-IN-7 serves research into TRK fusion-driven cancers and kinase signaling pathways.

Critical Differentiation: Why Trk-IN-7 Cannot Be Replaced by First-Generation TRK Inhibitors


While several TRK inhibitors are commercially available, their biochemical profiles differ substantially, rendering them non-interchangeable in research settings. Trk-IN-7 exhibits a unique dual TRK/ALK inhibition profile and demonstrates a distinct IC50 range across TRK isoforms that may not align with those of entrectinib, larotrectinib, or selitrectinib [1]. Most critically, Trk-IN-7 has been shown to inhibit a broad panel of ALK resistance mutants (IC50 = 5-50 nM), an activity not uniformly present across other TRK inhibitors . Substituting Trk-IN-7 with an alternative could introduce confounding variables in kinase selectivity and cellular assay outcomes.

Quantitative Evidence for Trk-IN-7 Differentiation: Potency and Selectivity


Pan-TRK Inhibition Potency: Trk-IN-7 Exhibits Sub-Nanomolar to Low Nanomolar Activity

Trk-IN-7 demonstrates potent inhibition of TRKA, TRKB, and TRKC, with IC50 values ranging from 0.25 to 10 nM . This potency range overlaps with that of the FDA-approved inhibitor entrectinib (TRKA IC50 = 0.30 ± 0.10 nM) but is notably lower than that of larotrectinib (TRKA IC50 = 23.5 ± 8.6 nM) [1]. The sub-10 nM activity across all three isoforms positions Trk-IN-7 as a potent pan-TRK inhibitor suitable for research applications requiring robust TRK blockade.

Kinase Inhibition TRK Signaling Oncology

Dual TRK/ALK Inhibition: Trk-IN-7 Demonstrates Unique Multi-Kinase Activity

Beyond its TRK activity, Trk-IN-7 also potently inhibits EML4-ALK (IC50 < 15 nM) and a spectrum of ALK resistance mutants, including G1202R, C1156Y, R1275Q, F1174L, L1197M, and G1269A, with IC50 values between 5 and 50 nM . In contrast, entrectinib inhibits wild-type ALK with an IC50 of 7 nM, but its activity against ALK resistance mutants is less well-characterized [1]. Larotrectinib, a more selective TRK inhibitor, exhibits minimal activity against ALK [2]. This dual inhibition profile makes Trk-IN-7 a valuable tool for studying cancers with concurrent TRK and ALK alterations.

Multi-Kinase Inhibition ALK Fusion Cancer Research

ALK Mutant Inhibition Profile: Trk-IN-7 Targets Clinically Relevant Resistance Mutations

Trk-IN-7 inhibits a panel of ALK resistance mutants (G1202R, C1156Y, R1275Q, F1174L, L1197M, G1269A) with IC50 values ranging from 5 to 50 nM . This profile suggests potential utility in overcoming certain ALK inhibitor resistance mechanisms. While selitrectinib has demonstrated activity against TRK resistance mutants (e.g., TRKA G595R IC50 = 18.7 ± 6.4 nM), its activity against ALK mutants is less documented [1]. The broader ALK mutant coverage of Trk-IN-7 offers a distinct research advantage.

ALK Resistance Kinase Mutants Targeted Therapy

Optimal Use Cases for Trk-IN-7 in Academic and Industrial Research


Investigating TRK/ALK Signaling Crosstalk in Cancer Models

Trk-IN-7's dual inhibition of TRK and ALK makes it an ideal tool compound for studying the interplay between these two receptor tyrosine kinase pathways. Researchers can use Trk-IN-7 to dissect signaling networks in cancer cell lines harboring co-occurring TRK and ALK fusions or amplifications . The compound's broad ALK mutant coverage further enables studies on adaptive resistance mechanisms, where inhibition of one pathway may lead to activation of the other [1].

Developing and Validating Assays for TRK Inhibitor Sensitivity

Given its potent pan-TRK inhibition (IC50 0.25-10 nM) , Trk-IN-7 can serve as a positive control or benchmark compound in biochemical and cell-based assays designed to assess TRK inhibitor sensitivity. Its activity can be compared against first-generation inhibitors like larotrectinib (TRKA IC50 ~23.5 nM) to establish assay windows and validate the responsiveness of TRK-dependent cell lines [1]. This is particularly useful in drug discovery programs focused on next-generation TRK inhibitors.

Exploring Mechanisms of Acquired Resistance to ALK Inhibitors

Trk-IN-7 inhibits a panel of six clinically relevant ALK resistance mutants (IC50 = 5-50 nM) . This profile positions the compound as a valuable research tool for generating and characterizing ALK inhibitor-resistant cell line models. By comparing the effects of Trk-IN-7 with those of more selective ALK inhibitors, researchers can elucidate the structural and signaling basis for resistance mutations and identify potential combination therapies [1].

Comparative Kinase Profiling and Structure-Activity Relationship Studies

As a tool compound with a unique dual TRK/ALK inhibition profile, Trk-IN-7 is valuable for comparative kinase profiling studies aimed at understanding the structural determinants of kinase selectivity. Its distinct IC50 values across TRK isoforms and ALK mutants (compared to entrectinib, larotrectinib, and selitrectinib) [1] provide a rich dataset for computational modeling and structure-activity relationship (SAR) analyses, which can inform the design of more selective or more broadly active kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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